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molecular formula C33H40N2O4S B8297749 1H-Indole-2-propanoic acid, 3-[(1,1-dimethylethyl)thio]-1-[[4-(6-ethoxy-3-pyridinyl)phenyl]methyl]-5-hydroxy-alpha,alpha-dimethyl-, ethyl ester

1H-Indole-2-propanoic acid, 3-[(1,1-dimethylethyl)thio]-1-[[4-(6-ethoxy-3-pyridinyl)phenyl]methyl]-5-hydroxy-alpha,alpha-dimethyl-, ethyl ester

Cat. No. B8297749
M. Wt: 560.7 g/mol
InChI Key: JZXHBZDBXMMWEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08772495B2

Procedure details

To a stirring mixture of dimethoxyethane (16.5 L) and water (6.6 L) in a 50 L reaction flask under nitrogen was added 3-{3-tert-butylsulfanyl-5-hydroxy-1-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-1H-indol-2-yl}-2,2-dimethyl-propionic acid ethyl ester (1652.19 g), 5-bromo-2-ethoxypyridine (650.30 g), and potassium carbonate (605.03 g). The mixture was sparged with nitrogen for 30 minutes to remove dissolved oxygen gas, and then tetrakis(triphenylphosphine)palladium(0) (59.15 g) was added, and the reaction mixture was heated to 65-85° C. over 2 hours and stirred at 65-85° C. under nitrogen for 19 hours. Once no starting material was seen by tlc analysis, the reaction was cooled to 40° C. and water (6.6 L) was added. Ethyl acetate (6.6 L) was added, and the mixture was agitated for 20 minutes and then allowed to separate over 1.5 hours. The aqueous layer was separated, and additional water (6.6 L) was added to the organic layer. The mixture was agitated for 2 minutes and then allowed to separate over 1 hour, with additional ethyl acetate (1.4 L) added to facilitate phase separation. The aqueous layer was separated, and the two aqueous layers were combined. Ethyl acetate (5.0 L) was added to the combined aqueous layer, and the mixture was agitated for 3 minutes and allowed to separate over 2 minutes. The aqueous layer was separated, and the two organic layers were combined and treated with activated carbon, Novit Neutral (446.43 g). The mixture was stirred for 17 hours at room temperature, and then filtered through a 1-2″ pad of Celite. The reaction flask was rinsed twice with ethyl acetate (1.25 L) and filtered through the pad of Celite, and the filtrate was concentrated to give the crude material. Methyl tert-butyl ether (8.2 L) was added to the solids, and the mixture was agitated for 1.5 hours and filtered. The flask was rinsed with methyl tert-butyl ether (1 L) three times and then filtered through the filter cake. The isolated solids were dried in a drying oven at 25° C. under vacuum for 3 days to give the desired product (1314 g).
Quantity
16.5 L
Type
reactant
Reaction Step One
Name
Quantity
6.6 L
Type
solvent
Reaction Step One
Quantity
650.3 g
Type
reactant
Reaction Step Two
Quantity
605.03 g
Type
reactant
Reaction Step Two
Quantity
8.2 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(COC)OC.[CH2:7]([O:9][C:10](=[O:46])[C:11]([CH3:45])([CH3:44])[CH2:12][C:13]1[N:14]([CH2:28][C:29]2[CH:34]=[CH:33][C:32](B3OC(C)(C)C(C)(C)O3)=[CH:31][CH:30]=2)[C:15]2[C:20]([C:21]=1[S:22][C:23]([CH3:26])([CH3:25])[CH3:24])=[CH:19][C:18]([OH:27])=[CH:17][CH:16]=2)[CH3:8].Br[C:48]1[CH:49]=[CH:50][C:51]([O:54][CH2:55][CH3:56])=[N:52][CH:53]=1.C(=O)([O-])[O-].[K+].[K+]>C(OC)(C)(C)C.O>[CH2:7]([O:9][C:10](=[O:46])[C:11]([CH3:45])([CH3:44])[CH2:12][C:13]1[N:14]([CH2:28][C:29]2[CH:34]=[CH:33][C:32]([C:48]3[CH:53]=[N:52][C:51]([O:54][CH2:55][CH3:56])=[CH:50][CH:49]=3)=[CH:31][CH:30]=2)[C:15]2[C:20]([C:21]=1[S:22][C:23]([CH3:26])([CH3:25])[CH3:24])=[CH:19][C:18]([OH:27])=[CH:17][CH:16]=2)[CH3:8] |f:3.4.5|

Inputs

Step One
Name
Quantity
16.5 L
Type
reactant
Smiles
C(OC)COC
Name
Quantity
6.6 L
Type
solvent
Smiles
O
Step Two
Name
Quantity
1652.19 g
Type
reactant
Smiles
C(C)OC(C(CC=1N(C2=CC=C(C=C2C1SC(C)(C)C)O)CC1=CC=C(C=C1)B1OC(C(O1)(C)C)(C)C)(C)C)=O
Name
Quantity
650.3 g
Type
reactant
Smiles
BrC=1C=CC(=NC1)OCC
Name
Quantity
605.03 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
8.2 L
Type
solvent
Smiles
C(C)(C)(C)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 (± 10) °C
Stirring
Type
CUSTOM
Details
stirred at 65-85° C. under nitrogen for 19 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
in a 50 L reaction flask under nitrogen
CUSTOM
Type
CUSTOM
Details
The mixture was sparged with nitrogen for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
to remove
DISSOLUTION
Type
DISSOLUTION
Details
dissolved oxygen gas
ADDITION
Type
ADDITION
Details
tetrakis(triphenylphosphine)palladium(0) (59.15 g) was added
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was cooled to 40° C.
ADDITION
Type
ADDITION
Details
water (6.6 L) was added
ADDITION
Type
ADDITION
Details
Ethyl acetate (6.6 L) was added
STIRRING
Type
STIRRING
Details
the mixture was agitated for 20 minutes
Duration
20 min
CUSTOM
Type
CUSTOM
Details
to separate over 1.5 hours
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated
ADDITION
Type
ADDITION
Details
additional water (6.6 L) was added to the organic layer
STIRRING
Type
STIRRING
Details
The mixture was agitated for 2 minutes
Duration
2 min
CUSTOM
Type
CUSTOM
Details
to separate over 1 hour, with additional ethyl acetate (1.4 L)
Duration
1 h
ADDITION
Type
ADDITION
Details
added
CUSTOM
Type
CUSTOM
Details
phase separation
CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated
ADDITION
Type
ADDITION
Details
Ethyl acetate (5.0 L) was added to the combined aqueous layer
STIRRING
Type
STIRRING
Details
the mixture was agitated for 3 minutes
Duration
3 min
CUSTOM
Type
CUSTOM
Details
to separate over 2 minutes
Duration
2 min
CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated
ADDITION
Type
ADDITION
Details
treated with activated carbon, Novit Neutral (446.43 g)
STIRRING
Type
STIRRING
Details
The mixture was stirred for 17 hours at room temperature
Duration
17 h
FILTRATION
Type
FILTRATION
Details
filtered through a 1-2″ pad of Celite
WASH
Type
WASH
Details
The reaction flask was rinsed twice with ethyl acetate (1.25 L)
FILTRATION
Type
FILTRATION
Details
filtered through the pad of Celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
to give the crude material
STIRRING
Type
STIRRING
Details
the mixture was agitated for 1.5 hours
Duration
1.5 h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The flask was rinsed with methyl tert-butyl ether (1 L) three times
FILTRATION
Type
FILTRATION
Details
filtered through the filter cake
CUSTOM
Type
CUSTOM
Details
The isolated solids were dried in a drying oven at 25° C. under vacuum for 3 days
Duration
3 d

Outcomes

Product
Details
Reaction Time
19 h
Name
Type
product
Smiles
C(C)OC(C(CC=1N(C2=CC=C(C=C2C1SC(C)(C)C)O)CC1=CC=C(C=C1)C=1C=NC(=CC1)OCC)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1314 g
YIELD: CALCULATEDPERCENTYIELD 80.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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